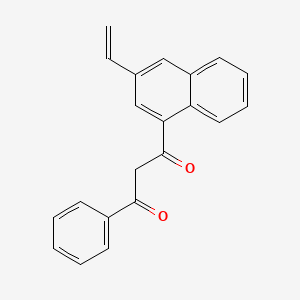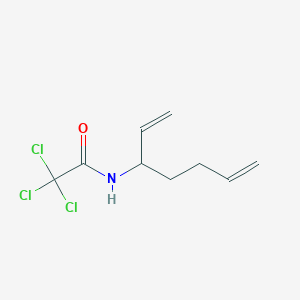
2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide is a chemical compound with the molecular formula C9H10Cl3NO It is characterized by the presence of a trichloroacetamide group attached to a hepta-1,6-dien-3-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide typically involves the reaction of trichloroacetyl chloride with hepta-1,6-dien-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding acetic acid and the corresponding amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a substituted amide, while hydrolysis would produce acetic acid and the corresponding amine.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hepta-1,6-dien-3-yl moiety may also participate in interactions with cellular membranes or other hydrophobic environments, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-N-(pyridin-3-YL)acetamide: This compound has a pyridinyl group instead of the hepta-1,6-dien-3-yl moiety.
2,2,2-Trichloroacetamide: Lacks the additional substituent on the nitrogen atom.
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide: Contains a different alkyl chain attached to the nitrogen atom.
Uniqueness
2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide is unique due to its specific combination of the trichloroacetamide group and the hepta-1,6-dien-3-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
871564-93-1 |
|---|---|
Fórmula molecular |
C9H12Cl3NO |
Peso molecular |
256.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-hepta-1,6-dien-3-ylacetamide |
InChI |
InChI=1S/C9H12Cl3NO/c1-3-5-6-7(4-2)13-8(14)9(10,11)12/h3-4,7H,1-2,5-6H2,(H,13,14) |
Clave InChI |
LZXOBAPDRAIEHN-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(C=C)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![[(2S,3S)-1,3-dinitrohexan-2-yl]benzene](/img/structure/B14186259.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)

![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)
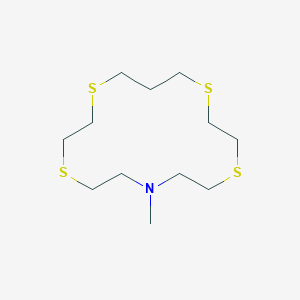
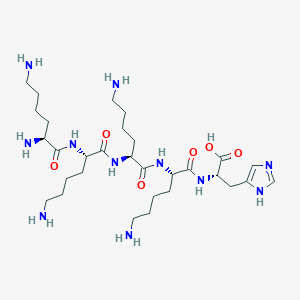
![2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14186300.png)
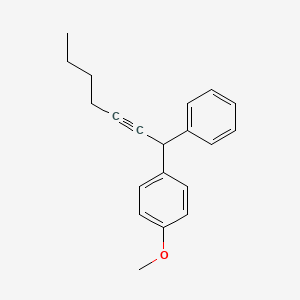
![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
